Methyl 2-(cyclobutylamino)benzoate
Overview
Description
Methyl 2-(cyclobutylamino)benzoate is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group and the hydrogen atom of the amino group is replaced by a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(cyclobutylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-aminobenzoate with cyclobutylamine. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or extraction to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclobutylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where the cyclobutyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-(cyclobutylamino)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound may be studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(cyclobutylamino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The cyclobutylamino group may enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: A precursor in the synthesis of methyl 2-(cyclobutylamino)benzoate.
Cyclobutylamine: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(cyclobutylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-7-2-3-8-11(10)13-9-5-4-6-9/h2-3,7-9,13H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPKKYFUZOWBNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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